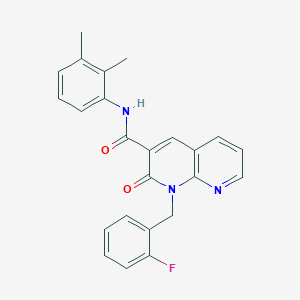
N-(2,3-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique molecular structure characterized by a naphthyridine core, which is known for its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C20H18FN3O2
- Molecular Weight : 351.38 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Properties : Studies have shown that related naphthyridine derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation and promote programmed cell death through mechanisms involving caspase activation and mitochondrial dysfunction .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This includes modulation of COX and LOX pathways, which are crucial in the synthesis of inflammatory mediators .
The biological effects of this compound likely stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it could inhibit topoisomerases or kinases that are critical for DNA replication and repair in cancer cells.
- Receptor Modulation : The presence of the fluorine atom in the structure can enhance binding affinity to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a preclinical study involving a series of naphthyridine derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HCT116 and MCF7). The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of cleaved caspases and PARP .
Case Study: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of related compounds in a murine model. The results indicated that treatment with these compounds led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-7-5-11-21(16(15)2)27-23(29)19-13-17-9-6-12-26-22(17)28(24(19)30)14-18-8-3-4-10-20(18)25/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHNIVCOTXODRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













